

# Development of Long-Acting Injectable Formulations of Lenacapavir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lenacapavir |           |
| Cat. No.:            | B1654289    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lenacapavir** is a first-in-class, potent, long-acting HIV-1 capsid inhibitor.[1][2][3] Its unique mechanism of action, which disrupts multiple stages of the viral lifecycle, and its long half-life make it an ideal candidate for development as a long-acting injectable (LAI) formulation for the treatment and prevention of HIV-1 infection.[2][4][5][6] This document provides detailed application notes and protocols relevant to the development of LAI formulations of **lenacapavir**, focusing on the commercially available twice-yearly subcutaneous injection and investigational formulations.

# **Mechanism of Action**

**Lenacapavir** targets the HIV-1 capsid protein (p24), interfering with several critical steps in the viral replication process.[1][3][4] By binding to the interface between capsid protein subunits, **lenacapavir** disrupts capsid assembly, leading to malformed capsids.[7] It also prevents the nuclear transport of the pre-integration complex and interferes with the assembly and release of new virions.[3][4] This multi-stage inhibition contributes to its high potency and a high barrier to resistance.[2]





Click to download full resolution via product page

Figure 1: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.



# **Formulations Overview**

Two primary long-acting injectable formulations of **lenacapavir** have been developed: a subcutaneous (SC) injection for twice-yearly administration and an investigational intramuscular (IM) injection for potential once-yearly administration.

# **Subcutaneous Formulation (Twice-Yearly)**

The commercially available formulation (Sunlenca®, Yeztugo®) is a sterile solution for subcutaneous administration.[8]

Table 1: Composition of **Lenacapavir** Subcutaneous Injection

| Component                     | Concentration              | Purpose           |
|-------------------------------|----------------------------|-------------------|
| Lenacapavir sodium            | 309 mg/mL (of lenacapavir) | Active Ingredient |
| Polyethylene Glycol (PEG) 300 | q.s.                       | Vehicle/Solvent   |
| Water for Injection           | q.s.                       | Vehicle/Solvent   |

Source:[9]

# **Investigational Intramuscular Formulation (Once-Yearly)**

A once-yearly intramuscular formulation is currently under investigation to further reduce dosing frequency and improve patient convenience.[10][11] Phase 1 clinical trial data has been reported for two formulations containing different concentrations of ethanol.[10]

Table 2: Composition of Investigational Lenacapavir Intramuscular Injections

| Component   | Formulation 1 | Formulation 2 | Purpose           |
|-------------|---------------|---------------|-------------------|
| Lenacapavir | 5000 mg       | 5000 mg       | Active Ingredient |
| Ethanol     | 5% w/w        | 10% w/w       | Viscosity reducer |
| Excipients  | q.s.          | q.s.          | Vehicle/Solvent   |



Source:[10][12]

# **Pharmacokinetic Profiles**

The long-acting nature of these formulations is evident in their pharmacokinetic profiles, characterized by a slow absorption rate from the injection site, leading to sustained therapeutic concentrations over a prolonged period.

Table 3: Pharmacokinetic Parameters of Lenacapavir Long-Acting Injectable Formulations

| Parameter                            | Subcutaneous<br>(Twice-Yearly, 927<br>mg) | Intramuscular<br>(Once-Yearly, 5000<br>mg, Formulation 1) | Intramuscular<br>(Once-Yearly, 5000<br>mg, Formulation 2) |
|--------------------------------------|-------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|
| Time to Maximum Concentration (Tmax) | ~85 days                                  | ~12 weeks                                                 | ~10 weeks                                                 |
| Maximum Concentration (Cmax)         | 67.3 ng/mL (median)                       | 247.0 ng/mL (median)                                      | 336.0 ng/mL (median)                                      |
| Trough Concentration (Ctrough)       | 23.4 ng/mL (median at<br>Week 26)         | 57.0 ng/mL (median at<br>Week 52)                         | 65.5 ng/mL (median at<br>Week 52)                         |
| Apparent Half-life (t1/2)            | 8-12 weeks                                | Not reported                                              | Not reported                                              |

Sources:[10][12][13][14][15]

# **Experimental Protocols**

The following are generalized protocols for the preparation and characterization of long-acting injectable **lenacapavir** formulations, based on publicly available information and standard pharmaceutical practices.

# Protocol 1: Preparation of a Lenacapavir Subcutaneous Injection (Illustrative Example)

This protocol describes a lab-scale preparation of a solution-based long-acting injectable formulation similar to the commercial product.



#### Materials:

- Lenacapavir sodium
- Polyethylene Glycol (PEG) 300, sterile
- Water for Injection (WFI), sterile
- Sterile vials and stoppers
- Aseptic processing environment (e.g., laminar flow hood)
- Magnetic stirrer and stir bars
- Sterile filters (0.22 μm)

#### Procedure:

- In an aseptic environment, weigh the required amount of PEG 300 into a sterile vessel.
- Slowly add the required amount of WFI to the PEG 300 while stirring continuously to form a homogenous vehicle.
- Gradually add the accurately weighed lenacapavir sodium to the vehicle with continuous stirring until completely dissolved.
- Visually inspect the solution for any particulate matter.
- Sterile filter the final solution through a 0.22 μm filter into a sterile receiving vessel.
- Aseptically fill the solution into sterile vials and apply sterile stoppers.





Click to download full resolution via product page

Figure 2: Workflow for the preparation of a lenacapavir subcutaneous injection.



# Protocol 2: In Vitro Release Testing of a Long-Acting Injectable Formulation

This protocol outlines a general method for assessing the in vitro release profile of a long-acting injectable formulation. The specific conditions would need to be optimized for each formulation.

#### Apparatus:

- USP Apparatus 4 (Flow-Through Cell) or USP Apparatus 2 (Paddle) with enhancer cells.
- HPLC system with a suitable column (e.g., C18) and detector.

#### Reagents:

- Release medium: A buffered solution with a surfactant (e.g., polysorbate 80) to ensure sink conditions. The pH should be physiologically relevant (e.g., pH 7.4).
- Lenacapavir reference standard.

#### Procedure:

- Prepare the release medium and degas it.
- Set up the dissolution apparatus at the desired temperature (e.g., 37°C) and flow rate (for Apparatus 4) or paddle speed (for Apparatus 2).
- Accurately introduce a known amount of the lenacapavir injectable formulation into the dissolution cell.
- At predetermined time points, collect samples of the release medium.
- Analyze the samples for lenacapavir concentration using a validated HPLC method.
- Calculate the cumulative percentage of drug released over time.





Click to download full resolution via product page

**Figure 3:** General workflow for in vitro release testing of a long-acting injectable.

# Protocol 3: HPLC-Based Quantification of Lenacapavir in a Formulation



This protocol provides a general method for the quantification of **lenacapavir** in a pharmaceutical formulation using reverse-phase HPLC.

#### Instrumentation:

- HPLC system with a UV or PDA detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm).

#### Mobile Phase:

A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted)
 and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

#### Procedure:

- Standard Preparation: Prepare a stock solution of **lenacapavir** reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Accurately dilute the **lenacapavir** formulation with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.
- Chromatographic Conditions:
  - Set the column temperature (e.g., 30°C).
  - Set the flow rate (e.g., 1.0 mL/min).
  - Set the injection volume (e.g., 10 μL).
  - Set the detection wavelength (e.g., 269 nm).
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Generate a calibration curve by plotting the peak area versus the
  concentration of the standard solutions. Determine the concentration of lenacapavir in the
  sample by interpolating its peak area from the calibration curve.



# **Administration and Dosing**

The administration of long-acting **lenacapavir** requires an initial loading phase to rapidly achieve therapeutic concentrations, followed by maintenance doses.

Table 4: Dosing Regimen for **Lenacapavir** Subcutaneous Injection (for HIV Treatment)

| Phase    | Day 1                                                               | Day 2                                  | Day 8       | Day 15                                 | Maintenanc<br>e                                                                                       |
|----------|---------------------------------------------------------------------|----------------------------------------|-------------|----------------------------------------|-------------------------------------------------------------------------------------------------------|
| Option 1 | 600 mg oral (2 x 300 mg tablets) + 927 mg SC injection (2 x 1.5 mL) | 600 mg oral<br>(2 x 300 mg<br>tablets) | -           | -                                      | 927 mg SC<br>injection<br>every 6<br>months (26<br>weeks) ± 2<br>weeks from<br>the last<br>injection. |
| Option 2 | 600 mg oral<br>(2 x 300 mg<br>tablets)                              | 600 mg oral<br>(2 x 300 mg<br>tablets) | 300 mg oral | 927 mg SC<br>injection (2 x<br>1.5 mL) | 927 mg SC<br>injection<br>every 6<br>months (26<br>weeks) ± 2<br>weeks from<br>the last<br>injection. |

#### Sources:[14]

Administration of Subcutaneous Injection:

- Administered by a healthcare professional into the abdomen.[6]
- Two 1.5 mL injections are given consecutively.
- Injection site reactions, such as pain, swelling, and nodules, are common side effects.[7]



# Stability and Storage

Proper storage is crucial to maintain the integrity of the formulation.

- Vials: Store at room temperature (20°C to 25°C; 68°F to 77°F).[4]
- Protection from Light: Keep vials in the original carton until use.[4]
- After Drawing into Syringe: Administer as soon as possible, and discard if not used within 4 hours.[4]

# Conclusion

The development of long-acting injectable formulations of **lenacapavir** represents a significant advancement in HIV therapy, offering the potential for improved adherence and convenience. The subcutaneous formulation provides sustained drug exposure for six months, and an investigational once-yearly intramuscular formulation may further enhance these benefits. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working on long-acting injectable technologies. Further research and development in this area are crucial for optimizing patient care and continuing the progress toward ending the HIV epidemic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. gilead.com [gilead.com]
- 2. LAPaL [lapal.medicinespatentpool.org]
- 3. Application of Reversed-Phase HPLC Method for the Simultaneous Determination of Lenacapavir and Bictegravir in Tablets Dosage Form – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. Box 1, Dosing, Preparation, and Administration of Subcutaneous Lenacapavir as Pre-Exposure Prophylaxis [a] - Interim Guideline on the Use of Twice-Yearly Lenacapavir for HIV



Prevention - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]
- 6. The science behind lenacapavir the long-acting HIV-prevention injection [fastcompany.co.za]
- 7. prepwatch.org [prepwatch.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring PMC [pmc.ncbi.nlm.nih.gov]
- 10. Once-yearly PrEP moves closer: experimental lenacapavir formulations show promise | aidsmap [aidsmap.com]
- 11. researchgate.net [researchgate.net]
- 12. Commitment to Privacy Virginia Commonwealth University [medicines4all.vcu.edu]
- 13. SUNLENCA® (lenacapavir) Dosing and Administration | HCP Site [sunlencahcp.com]
- 14. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hivguidelines.org [hivguidelines.org]
- To cite this document: BenchChem. [Development of Long-Acting Injectable Formulations of Lenacapavir: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1654289#development-of-long-acting-injectable-formulations-of-lenacapavir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com